molecular formula C16H15ClO2 B3023706 2-Chloro-3',5'-dimethyl-4'-methoxybenzophenone CAS No. 951884-41-6

2-Chloro-3',5'-dimethyl-4'-methoxybenzophenone

Cat. No.: B3023706
CAS No.: 951884-41-6
M. Wt: 274.74 g/mol
InChI Key: WRRCCHOQOXCVDM-UHFFFAOYSA-N
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Description

2-Chloro-3',5'-dimethyl-4'-methoxybenzophenone (CAS: 951884-41-6) is a substituted benzophenone derivative characterized by a 2-chloro group on one aromatic ring and 3',5'-dimethyl, 4'-methoxy substituents on the second ring. Its molecular weight is 274.74 g/mol, with a purity of 97% as reported by CymitQuimica .

Properties

IUPAC Name

(2-chlorophenyl)-(4-methoxy-3,5-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO2/c1-10-8-12(9-11(2)16(10)19-3)15(18)13-6-4-5-7-14(13)17/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRRCCHOQOXCVDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801203203
Record name (2-Chlorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801203203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951884-41-6
Record name (2-Chlorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951884-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chlorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801203203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-Chloro-3’,5’-dimethyl-4’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 2-chloro-3’,5’-dimethyl-4’-methoxybenzoyl chloride and benzene as starting materials, with aluminum chloride as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

2-Chloro-3’,5’-dimethyl-4’-methoxybenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. For example, reacting with sodium methoxide can replace the chlorine with a methoxy group.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives. This can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution with an amine would yield an amide derivative, while oxidation might produce a quinone structure .

Scientific Research Applications

Photochemistry and UV Protection

2-Chloro-3',5'-dimethyl-4'-methoxybenzophenone is primarily utilized as a UV filter in various applications:

  • Sunscreens : It effectively absorbs UV radiation, protecting skin from harmful effects. The compound's stability under UV exposure enhances its efficacy in cosmetic formulations .
  • Polymer Stabilization : Incorporated into plastics and coatings, it helps prevent degradation caused by UV light, thereby extending the lifespan of materials .

Biomedical Research

The compound shows promise in biomedical applications:

  • Fluorescent Probes : Its ability to fluoresce under specific wavelengths makes it suitable for use as a fluorescent probe in biological imaging. This application is critical for visualizing cellular processes and structures in research settings .
  • Drug Development : As a building block in organic synthesis, this compound can be modified to create new pharmaceutical compounds with potential therapeutic effects.

Case Study 1: Sunscreen Formulation

A study evaluated the effectiveness of this compound as a UV filter in sunscreen products. The results indicated that formulations containing this compound provided significant protection against UVA and UVB radiation, with stability tests showing minimal degradation over time .

Case Study 2: Biomedical Imaging

In a biomedical imaging study, researchers utilized the compound as a fluorescent probe for live-cell imaging. The probe demonstrated high specificity for certain cellular components, allowing for enhanced visualization of cellular dynamics under fluorescence microscopy .

Regulatory Considerations

Due to its applications in cosmetics and potential biological effects, regulatory bodies such as the European Commission have established guidelines for the safe use of benzophenone derivatives in consumer products. These regulations ensure that products containing this compound are assessed for safety regarding human health and environmental impact .

Mechanism of Action

The mechanism by which 2-Chloro-3’,5’-dimethyl-4’-methoxybenzophenone exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, it could inhibit an enzyme by binding to its active site, preventing the substrate from accessing the site. This interaction can disrupt normal cellular functions, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone (CAS: 61259-84-5)
  • Structural Difference : The chloro group is positioned at the 4-carbon instead of 2-carbon on the first aromatic ring.
  • Properties: Higher molecular weight (276.28 g/mol) compared to the target compound, as listed by Santa Cruz Biotechnology .
3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone (CAS: 844885-20-7)
  • Structural Difference : Fluorine replaces chlorine at the 3 and 5 positions.
  • Properties : Molecular weight 276.28 g/mol. Fluorine’s high electronegativity enhances stability and resistance to oxidation compared to chlorine-containing analogs .
3,4-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone
  • Structural Difference : Two chlorine atoms at the 3 and 4 positions.
  • Safety data sheets highlight handling precautions for dichlorinated derivatives .

Hydroxyacetophenone Derivatives

Compounds such as [5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone (CAS: 50317-52-7) and 1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone (CAS: 69240-98-8) share structural motifs but differ in functional groups:

  • Molecular Weight : ~200.62 g/mol, lower than the target compound due to fewer substituents .
  • Physical Properties: Melting points range from 97–110°C, suggesting higher crystallinity compared to bulkier benzophenones .

Pharmaceutical and Agrochemical Analogs

Dimeclophenone (CAS: 318480-18-0)
  • Structure : Contains a morpholinyl-ethoxy group and 4-chlorophenyl moiety.
  • Applications: Marketed as Plausitin (antihypertensive), demonstrating the pharmaceutical relevance of substituted benzophenones .
  • Comparison : The target compound lacks the morpholinyl group, limiting its biological activity but retaining utility as a synthetic intermediate .
Sulfonyl Chloride Derivatives

2-Amino-2',5-dimethyl-3'-methoxybenzophenone derivatives are intermediates for herbicides and pesticides.

Halogenated Derivatives

  • Fluorinated Analogs: Compounds like 3,4-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone exhibit enhanced thermal stability and lipophilicity due to fluorine’s strong C-F bonds .
  • Brominated Derivatives: 3-Bromo-3',5'-dimethyl-4'-methoxybenzophenone (PI-21390) highlights bromine’s utility in cross-coupling reactions, contrasting with chlorine’s electrophilic reactivity .

Biological Activity

2-Chloro-3',5'-dimethyl-4'-methoxybenzophenone is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The molecular formula of this compound is C16H15ClO2C_{16}H_{15}ClO_2 with a molecular weight of approximately 274.74 g/mol. The structure features a benzophenone backbone with chloromethyl and methoxy substituents, which are critical for its biological activity.

Research indicates that compounds similar to this compound interact with various enzymes and receptors, influencing multiple biochemical pathways. The mechanisms include:

  • Nucleophilic Substitution : The compound can undergo reactions that involve nucleophilic attack, leading to modifications in target biomolecules.
  • Oxidation and Reduction : It may be metabolized through oxidation to form derivatives like 2-Chloro-3',5'-dimethylbenzoic acid or reduced to other alcohol derivatives.
  • Electrophilic Interactions : The electrophilic nature allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzymatic activities.

Biological Activities

The biological activities of this compound have been explored in various studies, highlighting its potential in several areas:

Antimicrobial Activity

Preliminary investigations suggest that this compound exhibits antimicrobial properties against various bacterial strains. For instance, compounds with similar structures have shown significant inhibition against Gram-positive bacteria.

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. Studies on structurally related compounds have demonstrated efficacy against cancer cell lines, including:

  • Cell Proliferation Inhibition : In vitro studies have shown that certain derivatives can induce apoptosis in breast cancer cells (MCF-7), with IC50 values around 20 µM .
  • Mechanisms of Action : The anticancer effects are attributed to the compound's ability to disrupt cell cycle progression and induce cell death through apoptotic pathways .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition against Gram-positive bacteria
AnticancerInduction of apoptosis in MCF-7 cells
CytotoxicityIC50 values around 20 µM for breast cancer cells

Case Studies

Several case studies provide insight into the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that related compounds exhibited strong antibacterial activity against E. faecalis and K. pneumoniae, suggesting similar potential for this compound .
  • Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of this compound on MCF-7 breast cancer cells, revealing significant inhibition of cell growth and induction of apoptosis at specific concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.